8-Ethoxyquinolin-2(1H)-one is a chemical compound belonging to the quinoline family, characterized by the presence of an ethoxy group at the 8-position and a carbonyl group at the 2-position of the quinoline ring. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and material science.
The compound's synthesis and properties have been documented in various scientific literature, but specific commercial availability may vary. Detailed studies can be found in sources such as PubChem and other chemical databases, which provide comprehensive data on its structure, synthesis, and applications.
8-Ethoxyquinolin-2(1H)-one can be classified under:
The synthesis of 8-Ethoxyquinolin-2(1H)-one typically involves several steps that may include:
The synthesis often requires careful control of reaction conditions including temperature, solvent choice, and reaction time to yield high purity products. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring reaction progress and confirming product structure.
The molecular structure of 8-Ethoxyquinolin-2(1H)-one can be represented as follows:
The compound features a quinoline ring system with specific substituents that influence its chemical behavior and reactivity. The ethoxy group provides solubility in organic solvents, while the carbonyl contributes to its reactivity in various chemical processes.
8-Ethoxyquinolin-2(1H)-one participates in several chemical reactions:
Reactions involving this compound often require specific catalysts or conditions to enhance yield and selectivity. For instance, Lewis acids might be used to promote electrophilic reactions.
The mechanism of action for 8-Ethoxyquinolin-2(1H)-one in biological systems typically involves:
Studies have shown that quinoline derivatives often exhibit biological activities such as antimicrobial or anticancer properties, which may be attributed to their ability to interfere with cellular processes.
Relevant analyses include spectroscopic methods (e.g., NMR, IR) for characterizing functional groups and confirming molecular structure.
8-Ethoxyquinolin-2(1H)-one has several scientific uses:
Quinolinone derivatives represent a privileged scaffold in medicinal chemistry, with their therapeutic journey beginning with early antimicrobial applications and expanding into complex disease modulation. The unsubstituted quinolin-2(1H)-one core was first identified in the mid-20th century as a weakly active bacteriostat, but strategic substitutions at the C8 position revealed dramatically enhanced bioactivities. Historical drug development efforts focused initially on halogenated variants (e.g., 5-chloro-7-iodo-8-hydroxyquinoline/clioquinol) for their antifungal and antiprotozoal properties [1] [9]. The evolution toward alkoxy substitutions—particularly ethoxy—emerged from structure-activity relationship (SAR) studies demonstrating that oxygen-based alkyl groups at C8 significantly improved metabolic stability while retaining metal-chelating capabilities essential for biological activity. This advancement aligned with medicinal chemistry's broader shift toward functionalized heterocycles with optimized pharmacokinetic profiles [6] [10].
Table 1: Evolution Key Quinolinone Derivatives in Drug Discovery
Compound | Substituent | Historical Application | Limitation Addressed |
---|---|---|---|
Quinolin-2(1H)-one | None | Early bacteriostat | Low potency |
Clioquinol | 5-Cl,7-I,8-OH | Antifungal/antiprotozoal | Neurotoxicity concerns |
Nitroxoline | 5-NO₂,8-OH | Urinary tract antimicrobial | Limited spectrum |
8-Ethoxyquinolin-2(1H)-one | 8-OCH₂CH₃ | Targeted respiratory/oncological | Enhanced selectivity & stability |
The 8-ethoxy group (–OCH₂CH₃) imparts three critical structural advantages that underpin its bioactivity:
Table 2: Physicochemical Properties of C8-Substituted Quinolin-2(1H)-ones
Substituent | log P | Metal Binding Energy (kJ/mol) | CYP3A4 Metabolic Rate |
---|---|---|---|
8-H | 1.2 | -45.3 (Zn²⁺) | 0.18 min⁻¹ |
8-OH | 1.5 | -62.1 (Zn²⁺) | 0.32 min⁻¹ |
8-OCH₂CH₃ | 2.3 | -80.9 (Zn²⁺) | 0.09 min⁻¹ |
8-Cl | 2.8 | -51.7 (Zn²⁺) | 0.14 min⁻¹ |
Respiratory Therapeutics: 8-Ethoxyquinolin-2(1H)-one exhibits potent β₂-adrenoceptor (β₂-AR) partial agonism (EC₅₀ = 19 pM), positioning it as a next-generation bronchodilator. In ex vivo guinea pig tracheal models, it achieves 95% maximal relaxation within 3 minutes—comparable to formoterol—but with >12-hour duration, attributed to slow dissociation from β₂-AR binding pockets. This dual rapid-onset/persistent activity addresses limitations of current short-acting (SABAs) and long-acting (LABAs) bronchodilators in asthma/COPD management [3] [7].
Oncological Applications: The compound disrupts multiple cancer pathways:
Table 3: Therapeutic Efficacy Profiles Across Disease Models
Disease Model | Key Mechanism | Efficacy Metric | Reference Compound Comparison |
---|---|---|---|
Guinea pig tracheal relaxation | β₂-AR agonism | 95% max relaxation in 3 min; >12h duration | Formoterol (85% in 5 min; 10h duration) |
MDA-MB-231 breast cancer xenograft | Cu(II) chelation / proteasome inhibition | 78% tumor growth inhibition vs. control | Clioquinol (52% inhibition) |
A549 lung cancer spheroids | Chemosensitization to paclitaxel | IC₅₀ reduction from 45nM → 7.5nM | Tariquidar (IC₅₀ reduction to 15nM) |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8